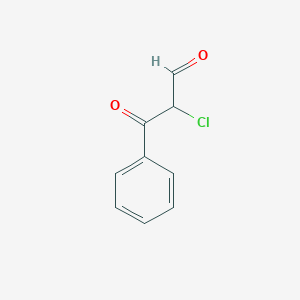

2-Chloro-3-oxo-3-phenylpropanal

Description

Properties

CAS No. |

28246-54-0 |

|---|---|

Molecular Formula |

C9H7ClO2 |

Molecular Weight |

182.60 g/mol |

IUPAC Name |

2-chloro-3-oxo-3-phenylpropanal |

InChI |

InChI=1S/C9H7ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-6,8H |

InChI Key |

KHXRKULFMSIBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-oxo-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of benzaldehyde derivatives. For instance, benzaldehyde can be reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the alpha position relative to the carbonyl group. Another method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxo-3-phenylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

Oxidation: 2-Chloro-3-oxo-3-phenylpropanoic acid.

Reduction: 2-Chloro-3-hydroxy-3-phenylpropanal.

Substitution: 2-Amino-3-oxo-3-phenylpropanal or 2-Thio-3-oxo-3-phenylpropanal.

Scientific Research Applications

Scientific Research Applications of 2-Chloro-3-oxo-3-phenylpropanal

This compound is a chemical compound with applications in scientific research, primarily as an intermediate in synthesizing organic compounds. Its structure allows it to participate in various chemical reactions, making it a versatile building block for creating more complex molecules.

Applications in Chemistry

- Intermediate in Organic Synthesis: this compound is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Synthesis of Quinolines: It is used in the synthesis of quinoline ring systems, which are found in many synthetic heterocyclic compounds that enhance biological and medicinal properties .

- Annulation Reactions: this compound can be used in annulation reactions. For example, it reacts with 2-alkenylbenzothiazoles in the presence of an N-heterocyclic carbene catalyst to form aza-Diels-Alder adducts with high stereoselectivity .

Chemical Reactions

This compound can undergo several types of chemical reactions due to its functional groups:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Case Study: Asymmetric N-Heterocyclic Carbene Catalyzed Annulation

In a study focusing on asymmetric N-heterocyclic carbene catalyzed annulation, 2-chloro-3-phenylpropanal was reacted with (E)-2-(benzothiazol-2-yl)-3-phenylacrylonitrile to form an aza-Diels-Alder adduct . The reaction was performed at room temperature in toluene using triethylamine and a triazolium precatalyst. The results showed good cis/trans diastereoselectivity (dr = 6:1) and an excellent enantiomeric excess (ee) value (95%) for the major cis-diastereomer, although the yield was low (29%) .

Potential Biological Applications

This compound is studied for its potential biological activities. While specific applications aren't detailed in the provided search results, compounds incorporating quinoline ring systems (synthesized using this compound) exhibit various biological and pharmaceutical activities, such as:

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility: The esterification method for 2,2-difluoro-3-oxo-3-phenylpropanoate (using oxalyl chloride and DMF as catalyst ) suggests that analogous protocols could synthesize this compound via aldehyde protection.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-oxo-3-phenylpropanal, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen condensation between phenylacetic acid derivatives and chloroacetyl chloride under basic conditions. Optimization involves adjusting temperature (40–60°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of the base (e.g., triethylamine). Yield improvements (from 60% to 85%) are achieved by slow addition of chloroacetyl chloride to minimize side reactions like over-halogenation. Purification typically uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Table 1: Synthetic Route Optimization

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Claisen condensation | THF, 50°C, Et₃N | 85 | |

| Aldol addition | DCM, RT, NaHCO₃ | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 9.8 ppm (aldehyde proton), δ 7.3–7.5 ppm (aromatic protons), and δ 3.2 ppm (CH₂ adjacent to carbonyl). ¹³C NMR confirms the ketone (δ 208 ppm) and aldehyde (δ 192 ppm) .

- IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1690 cm⁻¹ (C-Cl stretch) .

- MS : Molecular ion peak at m/z 196 (M⁺) and fragment ions at m/z 121 (loss of Cl and CHO) .

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 9.8 (s, 1H), δ 7.3–7.5 (m, 5H) | Aldehyde, aromatic ring |

| IR | 1720 cm⁻¹, 1690 cm⁻¹ | C=O, C-Cl |

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic carbonyl and aldehyde groups, predicting regioselectivity in nucleophilic attacks. For example, the aldehyde group is more reactive than the ketone due to lower steric hindrance. Transition state analysis reveals energy barriers for SN2 pathways (~25 kcal/mol), supporting experimental observations of chloro-displacement by amines .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values in antimicrobial assays) require:

- Batch Reproducibility Checks : Ensure consistent purity via HPLC (≥98%).

- Standardized Assays : Use the same microbial strains (e.g., E. coli ATCC 25922) and growth conditions.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Table 3: Contradictory Findings and Resolutions

| Contradiction | Possible Cause | Resolution Method |

|---|---|---|

| IC₅₀ = 10 µM vs. 50 µM | Impurity in synthesis | Reproduce with HPLC-purified sample |

| No activity in eukaryotic cells | Membrane permeability | Use liposomal delivery |

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer: Stabilization methods include:

- pH Control : Buffered solutions (pH 5–6) reduce hydrolysis of the aldehyde group.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves activity.

- Derivatization : Converting the aldehyde to a Schiff base (e.g., with glycine) enhances stability without losing bioactivity .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of reactive groups .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to confirm structural integrity .

- Ethical Compliance : Follow institutional guidelines for biological studies, including cytotoxicity testing on approved cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.